molecular formula C17H13N3OS B5674672 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B5674672
M. Wt: 307.4 g/mol
InChI Key: LEGUXYUMNCNOGZ-UHFFFAOYSA-N
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Description

2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with various molecular targets. The oxadiazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile stands out due to its unique combination of the oxadiazole ring and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-12-6-8-13(9-7-12)16-19-20-17(21-16)22-11-15-5-3-2-4-14(15)10-18/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGUXYUMNCNOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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